2-(4-Fluorophenyl)-4,5-dimethylthiazole
Overview
Description
“2-(4-Fluorophenyl)-4,5-dimethylthiazole” is a chemical compound. However, there is limited information available specifically for this compound12345.
Synthesis Analysis
There is no specific information available on the synthesis of “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. However, a method for synthesizing a similar compound, “2-(4-fluorophenyl) thiophene”, has been reported6. This method involves preparing 4-fluorophenylboronic acid and then using it to prepare 2-(4-fluorophenyl) thiophene6.Molecular Structure Analysis
The molecular structure analysis of “2-(4-Fluorophenyl)-4,5-dimethylthiazole” is not directly available. However, a study on “2-(4-fluoro-phenyl)-ethylamine” provides insights into the effects of fluorine substitution on the conformational landscape of molecules78910.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. However, a study on “2-(4-fluoro-phenyl)-ethylamine” discusses the consequences of fluorine substitution at the para position11.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)-4,5-dimethylthiazole” are not directly available. However, a related compound “4-Fluorophenacyl chloride” has been reported with properties such as refractive index, boiling point, and density1314.Scientific Research Applications
Synthesis and Structural Characterization
- 2-(4-Fluorophenyl)-4,5-dimethylthiazole has been synthesized and characterized structurally. These compounds are crystallized from dimethylformamide solvent, suitable for structure determination by single crystal diffraction. The molecule is essentially planar except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Antifungal Activity
- The antimicrobial and antifungal activities of fluorophenyl-containing derivatives, including those similar to 2-(4-Fluorophenyl)-4,5-dimethylthiazole, have been studied. Some compounds demonstrated significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Бігдан, 2021).
Anti-Tumor Activities
- Studies on 2-(4-Fluorophenyl)-4,5-dimethylthiazole derivatives have shown potent anticancer activities. These compounds have been effective against various cancer cell lines, suggesting their potential as anti-cancer agents (Huang et al., 2012).
Neuroprotective Activities
- Derivatives of 2-(4-Fluorophenyl)-4,5-dimethylthiazole have exhibited neuroprotective activities. In particular, their efficacy in neuronal cell cultures exposed to neurotoxic agents has been noted, indicating potential applications in neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Quantum-Chemical Studies
- Quantum-chemical studies have been conducted on derivatives of 2-(4-Fluorophenyl)-4,5-dimethylthiazole. These studies are crucial for understanding the molecular properties and potential interactions of these compounds with biological targets (Jayabharathi et al., 2011).
Safety And Hazards
Future Directions
There is no specific information available on the future directions of “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. However, a review of the biological potential of indole derivatives suggests that these compounds have diverse biological activities and immense potential to be explored for newer therapeutic possibilities19.
Please note that the information provided is based on the closest available data and may not be entirely accurate for “2-(4-Fluorophenyl)-4,5-dimethylthiazole”. It’s always recommended to refer to the original sources or consult with a professional for accurate information.
properties
IUPAC Name |
2-(4-fluorophenyl)-4,5-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJDDDJYBWOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4,5-dimethylthiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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